molecular formula C30H28FNO4 B7882223 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid

2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid

Cat. No.: B7882223
M. Wt: 485.5 g/mol
InChI Key: WDPJADKYLCCCDT-UHFFFAOYSA-N
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Description

2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a bifunctional structure incorporating benzyloxy-phenyl and fluorophenyl groups linked through an aminoacetic acid core. Similar structural motifs, particularly the 4-benzyloxy-benzylamino group, have been identified in chemotypes under investigation for targeting nuclear receptors . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers may explore this molecule as a potential modulator of various biological pathways. It is strictly for use as a reference standard or for further chemical and biological characterization in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-[[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FNO4/c31-27-8-4-7-26(17-27)19-32(20-30(33)34)18-23-9-13-28(14-10-23)36-22-25-11-15-29(16-12-25)35-21-24-5-2-1-3-6-24/h1-17H,18-22H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPJADKYLCCCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)CN(CC4=CC(=CC=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid typically involves multiple steps, including the formation of intermediate compounds The process often begins with the preparation of benzyloxy and methoxy-substituted phenyl derivatives, followed by their coupling with fluorophenyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound Benzyloxy, methoxy, 3-fluorophenylmethyl amino, acetic acid ~500–550 (estimated) Reference compound for comparison.
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid Benzyloxy, 4-fluorophenylmethyl amino, butanoic acid 407.48 Longer carboxylic acid chain; para-fluorine.
2-(4-(Benzyloxy)phenyl)acetic acid Benzyloxy, acetic acid ~258 Lacks amino linker and fluorophenyl group.
2-(4-Fluoro-2-methylphenyl)acetic acid 4-fluoro, methyl, acetic acid 168.17 Simpler structure; methyl and para-fluorine.
2-[2,4-difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic acid Multiple fluorines, phenoxyacetic acid, amino linker ~450–500 (estimated) Phenoxy group; additional fluorine atoms.

Substituent Effects on Physicochemical Properties

  • Fluorine Position : The target compound’s meta-fluorine (3-fluorophenyl) may induce steric or electronic effects distinct from para-fluorine analogs (e.g., ). Meta-substitution often reduces symmetry and can alter binding affinity in biological targets .
  • Amino Linker: The central tertiary amino group enables conformational flexibility, unlike rigid analogs lacking this feature (e.g., ). This flexibility may enhance interactions with dynamic binding pockets .

Biological Activity

The compound 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H26FNO3
  • Molecular Weight : 393.46 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific biological activities of 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid are still under investigation.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar phenolic and amine functional groups possess significant antimicrobial properties. For instance, derivatives of benzyl and phenyl guanidine have shown promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
A910.12S. aureus
4b0.25S. epidermidis
9m0.5E. coli

The proposed mechanism of action for compounds similar to 2-{[(4-{[4-(benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid involves the modulation of protein targets associated with bacterial cell wall synthesis and inflammatory pathways. Research indicates that such compounds may inhibit the assembly of FtsZ, a protein critical for bacterial cell division.

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo efficacy of a related compound in a murine model of septicemia caused by S. aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential therapeutic applications in treating bacterial infections.
  • Inflammatory Response : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their ability to downregulate pro-inflammatory cytokines in vitro, which could be beneficial in conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and protection-deprotection strategies. For example, analogous compounds (e.g., triazine derivatives) are synthesized via nucleophilic substitution reactions under controlled temperatures (45–80°C) using reagents like sodium bicarbonate or propargyl bromide . Key steps include:

  • Step 1 : Formation of the benzyl-protected intermediate via alkylation of a phenolic hydroxyl group (e.g., using chloroacetic acid in ethanol with sodium as a base) .
  • Step 2 : Introduction of the fluorophenylmethylamine moiety via Mannich-like reactions, requiring reflux conditions in ethanol with paraformaldehyde .
  • Critical Conditions : Strict temperature control (45–80°C), anhydrous solvents, and stoichiometric equivalence of reagents to minimize side products .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H NMR (200–400 MHz) to confirm substituent positions. For example, methoxy groups resonate at δ 3.76–3.86 ppm, while aromatic protons appear as multiplet signals between δ 6.96–7.29 ppm .
  • Infrared Spectroscopy (IR) : Key functional groups include ester C=O (1723–1761 cm1^{-1}), aliphatic C-O-C (1238 cm1^{-1}), and aldehyde C=O (1675–1677 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reversed-phase C18 columns with ≥98% purity thresholds, as demonstrated for structurally related benzoic acid derivatives .

Advanced Research Questions

Q. What computational strategies can optimize reaction pathways for synthesizing this compound, and how do they interface with experimental validation?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s approach combines quantum chemical reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent systems) to predict optimal reagent ratios. For instance, datasets from triazine synthesis (e.g., 70–80% yields under specific conditions) can inform predictive algorithms .
  • Validation : Cross-reference computational predictions with experimental 1H^1H NMR and IR data to validate proposed intermediates .

Q. How should researchers resolve contradictions in spectral data, such as unexpected 1H^1H NMR splitting patterns or missing signals?

  • Methodological Answer :

  • Signal Overlap Analysis : In cases of missing NMR signals (e.g., δ 192.6 ppm for aldehyde protons in triazine derivatives), use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled precursors to trace specific carbons in complex splitting patterns .
  • Alternative Techniques : X-ray crystallography can resolve ambiguities, as demonstrated for structurally similar azetidinone derivatives .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use flash chromatography (hexane/EtOH, 1:1) for polar intermediates, achieving Rf_f values of 0.59–0.62 .
  • Recrystallization : Optimize solvent systems (e.g., ethanol or petroleum ether) based on solubility profiles. For example, propargyl esters recrystallize in benzene with 66% recovery .
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) at each step to track reaction progress and minimize side-product formation .

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